3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
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Overview
Description
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide is a synthetic organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds.
Substitution Reactions: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The final step involves the amidation of the furan derivative with 4-fluorophenylpropanoic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) in aprotic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Explored for its potential in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
- 3-[5-(4-chlorophenyl)furan-2-yl]methanol
- 3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which impart distinct electronic and steric properties. This combination enhances its potential for specific interactions with biological targets and its utility in various applications.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-14-3-1-13(2-4-14)18-11-9-17(24-18)10-12-19(23)22-16-7-5-15(21)6-8-16/h1-9,11H,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMKWMLFUHVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853311-61-2 |
Source
|
Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-(4-FLUOROPHENYL)PROPANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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